N,N'-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide
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Overview
Description
N,N’-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide: is a complex organic compound featuring a benzimidazole moiety linked to a benzene ring, which is further connected to dicyclohexanecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment to Benzene Ring: The benzimidazole derivative is then coupled with a benzene ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Introduction of Dicyclohexanecarboxamide Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N,N’-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide: can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the amide bonds, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
N,N’-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide: has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N,N’-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
N,N’-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide: can be compared with other benzimidazole derivatives:
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Similar in structure but lacks the dicyclohexanecarboxamide groups, making it less versatile in biological applications.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another benzimidazole derivative with different substitution patterns, affecting its chemical reactivity and applications.
The uniqueness of N,N’-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide lies in its combination of benzimidazole and dicyclohexanecarboxamide groups, providing a balance of chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H32N4O2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-5-(cyclohexanecarbonylamino)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H32N4O2/c32-26(18-9-3-1-4-10-18)28-21-15-20(25-30-23-13-7-8-14-24(23)31-25)16-22(17-21)29-27(33)19-11-5-2-6-12-19/h7-8,13-19H,1-6,9-12H2,(H,28,32)(H,29,33)(H,30,31) |
InChI Key |
YLVKVKKQPRHGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C3=NC4=CC=CC=C4N3)NC(=O)C5CCCCC5 |
Origin of Product |
United States |
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